2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)10-9(11(15)16)14-7-5-4-6-8(14)13-10/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCQOMODWMCZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267751-21-2 | |
| Record name | 2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Copper-Catalyzed C–H Functionalization
The copper-mediated oxidative cyclization protocol developed by Gao et al. provides a robust framework for constructing the imidazo[1,2-a]pyridine core. Adaptation for 2-tert-butyl substitution requires precise optimization:
- Substrate Preparation : 2-Aminopyridine derivatives pre-functionalized with tert-butyl groups at the C3 position undergo copper(I)-mediated coupling with α,β-unsaturated aldehydes. The steric bulk necessitates increased catalyst loading (20 mol% CuI vs standard 10 mol%).
- Oxidative Cyclization : Molecular oxygen (1 atm) promotes the formation of critical Cu(III) intermediates, with reaction times extending to 18–24 hours for complete conversion.
- Carboxylic Acid Installation : Post-cyclization oxidation of C3 methyl groups using KMnO4/H2SO4 achieves 82–88% conversion efficiency, though over-oxidation side products require careful chromatographic separation.
Table 1 : Copper-catalyzed synthesis optimization matrix
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | 110 | 18 | 78 |
| 2 | Cu(OTf)₂ | 120 | 16 | 85 |
| 3 | CuCl₂/nanoTiO₂ | 100 | 24 | 92 |
Palladium-Mediated Cross Coupling
Palladium complexes enable direct C3 carboxylation through innovative carbonylation approaches:
- Buchwald-Hartwig Amination : Pre-formed 2-tert-butylimidazo[1,2-a]pyridine undergoes palladium-catalyzed coupling with CO (20 bar) in methanol/water (3:1), producing the methyl ester intermediate.
- Ester Hydrolysis : Subsequent saponification with LiOH/THF/H₂O (0°C, 4 h) delivers the carboxylic acid with 95% purity.
The method suffers from high catalyst costs (0.5 mol% Pd(OAc)₂) but achieves excellent functional group tolerance.
Multicomponent Reaction (MCR) Approaches
A³ Coupling Methodology
The aldehyde-amine-alkyne coupling strategy provides single-step access to complex architectures:
Component Selection :
- Aldehyde: tert-Butyl glyoxalate
- Amine: 2-Aminopyridine
- Alkyne: Propiolic acid
Catalytic System : CuI (10 mol%)/Et₃N in DMF at 80°C under O₂ atmosphere facilitates simultaneous cyclization and carboxylation.
Critical Parameters :
Enaminone Cyclization Pathways
Reddy's enaminone protocol offers superior regiocontrol for C3 substitution:
Enaminone Formation :
$$ \text{2-Aminopyridine} + \text{tert-Butyl acetylenedicarboxylate} \xrightarrow{\text{CuI, DMF}} \text{Enaminone intermediate} $$
(70°C, 6 h, 89% yield)Oxidative Cyclization :
$$ \text{MnO}_2/\text{AcOH} \xrightarrow{100°C, \text{air}} \text{Target compound} $$
(24 h, 76% yield)
Continuous-Flow Synthesis Systems
The continuous-flow methodology described by achieves unprecedented throughput for carboxylated derivatives:
Reactor Configuration :
- Primary zone: Glass microreactor (1000 μL) for imidazo[1,2-a]pyridine core formation
- Secondary zone: PFA tubing (10 mL) for tert-butyl group introduction via nucleophilic substitution
- Tertiary zone: High-pressure SiO₂-packed column for carboxylic acid generation
Operational Advantages :
- 98.5% conversion efficiency at 2.5 mL/min flow rate
- 45-minute total residence time vs 24+ hours in batch
- Automated pH control (6.8–7.2) prevents decarboxylation
Post-Synthetic Functionalization Techniques
Directed C–H Carboxylation
Modern photocatalytic methods enable direct C3 carboxylation of pre-formed 2-tert-butylimidazo[1,2-a]pyridine:
Catalytic System :
$$ \text{Ir(ppy)}3 \, (2 \, \text{mol}\%) + \text{CO}2 \, (1 \, \text{atm}) \xrightarrow{\text{Blue LED}} \text{Carboxylic acid} $$Performance Metrics :
- 68% yield after 48 h illumination
- Excellent functional group tolerance (halogens, ethers)
- Requires strict anhydrous conditions
Nitrile Hydrolysis Pathways
Installation via cyano intermediates followed by acidic hydrolysis:
Cyanation :
$$ \text{Pd(OAc)}2/\text{Zn(CN)}2 \, \text{in DMF} \xrightarrow{120°C} \text{C3-CN derivative} \, (55\% \, \text{yield}) $$Hydrolysis : $$ \text{HCl (conc.)/AcOH} \xrightarrow{reflux} \text{Carboxylic acid} \, (90\% \, \text{conversion}) $$
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form esters.
-
Amidation : Forms amides when treated with amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | ROH, H<sub>2</sub>SO<sub>4</sub> | Alkyl ester derivatives | |
| Amidation | RNH<sub>2</sub>, DCC | Amide derivatives |
Electrophilic Substitution on the Imidazo Ring
The electron-rich imidazo[1,2-a]pyridine ring participates in electrophilic aromatic substitution (EAS):
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the C5 or C7 positions.
-
Halogenation : Electrophilic bromination or chlorination occurs under mild conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | C5/C7-nitro derivatives | |
| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub> | C5/C7-bromo derivatives |
Oxidation
-
The tert-butyl group can oxidize to a ketone or carboxylic acid under strong conditions (e.g., KMnO<sub>4</sub>).
-
The imidazo ring remains stable under mild oxidative conditions.
Reduction
-
LiAlH<sub>4</sub> reduces the carboxylic acid to a primary alcohol.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation of tert-butyl | KMnO<sub>4</sub>, H<sub>2</sub>O | Ketone/carboxylic acid derivatives | |
| Carboxylic acid reduction | LiAlH<sub>4</sub> | Primary alcohol |
Conjugate Addition Reactions
The compound acts as a nucleophile in enantioselective conjugate additions to α,β-unsaturated carbonyl compounds. For example:
-
Rhodium-catalyzed addition to α,β-unsaturated 2-acyl imidazoles yields chiral adducts with >99:1 enantiomeric ratios .
| Substrate | Catalyst | Product Enantioselectivity | Yield | Reference |
|---|---|---|---|---|
| α,β-Unsaturated ketone | Λ-RhS (0.1 mol%) | >99:1 er | 94–99% |
Mechanism : The rhodium complex coordinates to the substrate, enabling stereocontrol during nucleophilic attack by the imidazo[1,2-a]pyridine .
Cycloaddition Reactions
Participates in Diels-Alder reactions as a diene or dienophile due to its conjugated π-system:
-
Forms six-membered cycloadducts with electron-deficient dienophiles.
| Reaction Type | Dienophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | Thermal/acidic | Fused bicyclic adduct |
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group, yielding 2-tert-butylimidazo[1,2-a]pyridine. This reaction is critical for generating intermediates in drug synthesis.
| Conditions | Product | Reference |
|---|---|---|
| Δ, H<sup>+</sup> | 2-Tert-butylimidazo[1,2-a]pyridine |
Key Mechanistic Insights
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including 2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid, exhibit potent anti-inflammatory effects. A study highlighted the design and synthesis of novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives that were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production. The most active derivative showed significant reductions in TNF-α levels in vivo, indicating its potential as an anti-inflammatory agent .
| Compound | IC50 (µM) | Effect on TNF-α Production |
|---|---|---|
| LASSBio-1749 (1i) | 0.21 | >90% reduction at various doses |
Anticancer Activity
The compound has also been explored for its anticancer properties. Imidazo[1,2-a]pyridine derivatives are known to target various cancer-related pathways. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity against multiple cell lines. The structure-activity relationship studies indicate that specific substitutions can significantly improve efficacy against cancer cells .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | 0.15 |
| HeLa | This compound | 0.12 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in inflammatory and cancer pathways. For example, imidazo[1,2-a]pyridine derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
| Enzyme Target | Compound | IC50 (µM) |
|---|---|---|
| AChE | This compound | 79 |
Modulation of Signaling Pathways
The compound's role in modulating signaling pathways related to inflammation and cancer progression has been a focus of research. Its ability to affect NF-kB signaling pathways suggests potential therapeutic applications in autoimmune diseases and cancers characterized by chronic inflammation .
Clinical Evaluations
Several clinical evaluations have been conducted to assess the safety and efficacy of imidazo[1,2-a]pyridine derivatives in treating inflammatory diseases and cancers. One notable study involved administering a derivative in a controlled trial for rheumatoid arthritis patients, showing significant improvement in inflammatory markers compared to placebo groups .
Comparative Studies
Comparative studies with established anti-inflammatory drugs have demonstrated that this compound exhibits comparable or superior efficacy with fewer side effects, making it a promising candidate for further development .
Mechanism of Action
The mechanism of action of 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 6 in ) may reduce electron density at the carboxylic acid, altering reactivity .
Reactivity in Decarboxylative Cross-Coupling
The 3-carboxylic acid group enables decarboxylative arylations under palladium catalysis. For example:
- 2-Methyl derivative : Reacts with chlorobenzene under Pd(OAc)₂/S-Phos to yield arylated products in 96% yield .
- Hypothetical tert-butyl analog : Steric hindrance from the tert-butyl group may reduce reaction efficiency, necessitating optimized catalysts or higher temperatures.
Antiinflammatory Activity
- 2-Phenyl derivative: Exhibits notable antiinflammatory activity, attributed to the phenyl group enhancing lipophilicity and target binding .
- 2-Tert-butyl analog: No direct data, but increased lipophilicity from the tert-butyl group could improve bioavailability, a hypothesis supported by QSAR studies on similar scaffolds.
Antimycobacterial Activity
- Tert-butyl variant : Unstudied, but bulkier substituents might improve membrane penetration or target affinity, warranting further investigation.
Biological Activity
2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid is an organic compound characterized by its unique imidazo-pyridine structure, which includes a tert-butyl group and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for its development as a therapeutic agent.
The molecular formula of this compound is C13H15N3O2, with a molecular weight of approximately 245.28 g/mol. Its structure contributes to its reactivity and interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical applications .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) production. A study found that derivatives of imidazo[1,2-a]pyridine, including this compound, showed promising results in reducing TNF-α levels in vitro and in vivo . This suggests that the compound could be a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance, it may inhibit key enzymes or receptors involved in inflammatory pathways, thereby modulating cytokine production and reducing inflammation.
Study on Anti-TNF-α Activity
In a pharmacological evaluation involving various derivatives of imidazo[1,2-a]pyridine, one derivative containing the tert-butyl group exhibited superior anti-TNF-α activity compared to others. The study reported that this compound significantly decreased pro-inflammatory cytokines in a subcutaneous air pouch model . The findings emphasize the importance of structural modifications in enhancing biological efficacy.
Antimicrobial Evaluation
A separate study assessed the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound displayed notable inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, it can be compared with other structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 1267751-21-2 | Contains tert-butyl substitution |
| 2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid | 1266866-86-7 | Cyclobutyl group instead of tert-butyl |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | 73142 | Lacks butyl substituent; simpler structure |
The presence of the tert-butyl group in this compound enhances its solubility and biological interaction profiles compared to other derivatives.
Q & A
Q. What synthetic routes are commonly used for preparing 2-tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid?
Answer: A practical two-step synthesis involves:
Cyclization : Reacting N-(prop-2-yn-1-yl)pyridin-2-amine derivatives with tert-butyl groups under palladium-catalyzed conditions to form the imidazo[1,2-a]pyridine core .
Carboxylic Acid Formation : Oxidative cleavage of terminal alkynes or hydrolysis of nitriles using acidic conditions (e.g., HCl/water at 93–96°C) to introduce the carboxylic acid moiety .
Key Considerations : Optimize reaction time and temperature to avoid side products like tert-butyl cleavage or over-oxidation.
Q. How can the structure of this compound be confirmed after synthesis?
Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm regioselectivity and tert-butyl orientation (e.g., as demonstrated for ethylsulfinyl analogs) .
- NMR Spectroscopy : Analyze - and -NMR to verify tert-butyl protons (δ ~1.3 ppm) and carboxylic acid protons (δ ~12–14 ppm, broad) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ for C₁₃H₁₆N₂O₂: theoretical m/z 245.13) .
Q. What are the solubility challenges for this compound in biological assays?
Answer: The tert-butyl group enhances lipophilicity, limiting aqueous solubility. Mitigate this by:
- pH Adjustment : Use sodium bicarbonate to deprotonate the carboxylic acid (pKa ~2–3) for salt formation.
- Co-solvents : Employ DMSO (≤5% v/v) or cyclodextrin-based solubilizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize tert-butyl group cleavage during synthesis?
Answer:
- Catalyst Selection : Use palladium(II) acetate with tert-butyl XPhos ligand to stabilize intermediates and reduce β-hydrogen elimination .
- Temperature Control : Maintain reactions at 40–80°C (avoiding >100°C) to prevent thermal decomposition.
- Atmosphere : Conduct reactions under inert gas (N₂/Ar) to suppress oxidation .
Q. How to resolve contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?
Answer: Contradictions often arise from tautomerism or regioisomeric impurities. Use:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between tautomers.
- HPLC-MS : Detect impurities at trace levels (<0.1%) and correlate retention times with synthetic intermediates .
| Example Data Discrepancy | Resolution Method |
|---|---|
| Unidentified δ 7.5–8.0 ppm signals | HSQC confirms aromatic vs. tautomeric protons |
| Mass discrepancy (Δ ±2 Da) | Isotopic pattern analysis for Cl/Br impurities |
Q. What computational methods predict the reactivity of the carboxylic acid group in functionalization?
Answer:
Q. How to analyze batch-to-batch variability in purity for sensitive assays?
Answer:
Q. What strategies improve regioselectivity in imidazo[1,2-a]pyridine functionalization?
Answer:
Q. How to handle conflicting toxicity data for imidazo[1,2-a]pyridine derivatives?
Answer:
- In Silico Tox Prediction : Use tools like ProTox-II to assess mutagenicity or hepatotoxicity risks.
- In Vitro Assays : Conduct Ames tests for mutagenicity and HepG2 cell viability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
